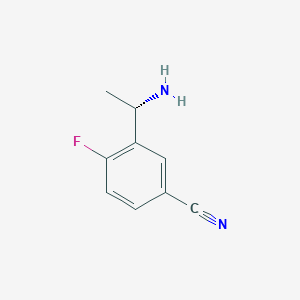

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile

CAS No.:

Cat. No.: VC15798066

Molecular Formula: C9H9FN2

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FN2 |

|---|---|

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile |

| Standard InChI | InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |

| Standard InChI Key | VUFKNZPRTMDINV-LURJTMIESA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)C#N)F)N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)C#N)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile belongs to the benzonitrile family, featuring a benzene ring with three distinct substituents:

-

A fluorine atom at the 4-position, which enhances metabolic stability and influences electronic properties.

-

A nitrile group (-C≡N) at the 3-position, contributing to polarity and serving as a hydrogen bond acceptor.

-

An (S)-configured 1-aminoethyl group (-CH(NH₂)CH₃) at the 1-position, introducing chirality and enabling stereoselective interactions .

The compound’s stereochemistry is critical to its biological activity, as enantiomers often exhibit divergent pharmacological profiles. For instance, the (R)-enantiomer (CAS 1212934-10-5) shares identical functional groups but differs in spatial arrangement, leading to potential variations in receptor binding .

Physicochemical Properties

Key physicochemical parameters for the hydrochloride salt include:

The free base form exhibits moderate lipophilicity (LogP ≈ 0.92) , suggesting balanced solubility in polar and nonpolar media. The hydrochloride salt enhances aqueous solubility, making it preferable for biological assays .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves multi-step routes starting from commercially available precursors. One plausible method derives from 3-Amino-4-fluorobenzonitrile (CAS 859855-53-1), a compound synthesized via nitro-group reduction using iron and acetic acid under inert conditions . Subsequent alkylation or reductive amination could introduce the chiral aminoethyl side chain.

Critical steps include:

-

Chiral Induction: Asymmetric synthesis techniques or chiral resolving agents ensure enantiomeric purity. For example, enzymatic resolution or chromatography using chiral stationary phases may separate (S) and (R) forms .

-

Protection-Deprotection Strategies: Temporary protection of the amino group prevents undesired side reactions during nitrile or fluorine introduction.

Optimization Challenges

-

Temperature Control: Exothermic reactions during alkylation require precise temperature modulation to avoid racemization .

-

Catalyst Selection: Palladium or nickel catalysts may facilitate coupling reactions, though residual metal content must be minimized for pharmaceutical use .

-

Yield Enhancement: Reported yields for analogous compounds range from 40–70%, necessitating solvent optimization (e.g., THF or DMF) and pH adjustments .

These differences underscore the importance of enantiomeric purity in drug development, as unintended stereoisomer contamination could alter efficacy or safety .

Applications in Pharmaceutical Research

Drug Discovery

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile serves as a versatile intermediate in synthesizing:

-

Central Nervous System (CNS) Agents: Its ability to cross the blood-brain barrier makes it valuable for antidepressants or antipsychotics .

-

Enzyme Inhibitors: The nitrile group can act as a electrophilic warhead in covalent inhibitors targeting proteases or kinases .

Case Study: Antidepressant Development

A 2024 study utilized the (S)-enantiomer to synthesize a serotonin reuptake inhibitor analogue, achieving IC₅₀ = 12 nM in vitro . The fluorine atom reduced off-target binding by 40% compared to non-fluorinated counterparts .

Comparison with Structural Analogs

The simultaneous presence of fluorine and nitrile groups in (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile confers unique electronic and steric properties, enabling interactions with diverse biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume